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2-Bromo-5-(1,3-dioxolan-2-YL)pyridine

Cat. No.: B1611982
CAS No.: 220904-17-6
M. Wt: 230.06 g/mol
InChI Key: YBLATTOSKRETAY-UHFFFAOYSA-N
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Description

Significance of Pyridine-Dioxolane Hybrid Systems in Heterocyclic Chemistry

The fusion of a pyridine (B92270) ring with a dioxolane group creates a hybrid system with considerable synthetic utility. Pyridine and its derivatives are among the most prevalent heterocyclic structural units found in pharmaceutical agents and natural products. nih.govresearchgate.net The pyridine nucleus is a key component in drugs with a vast range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.net An analysis of small molecules approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being anticancer drugs and agents affecting the central nervous system. rsc.org

The dioxolane group in 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine functions as a cyclic acetal (B89532), which is a common protecting group for an aldehyde functional group. In this case, it masks a formyl group at the 5-position of the pyridine ring. This protection strategy is crucial in multi-step synthesis, preventing the highly reactive aldehyde from participating in unintended reactions while other parts of the molecule are being modified. The stability of the dioxolane ring under various conditions, followed by its selective removal under acidic conditions to regenerate the aldehyde, allows for precise control over the synthetic pathway. This pyridine-dioxolane hybrid, therefore, serves as a stable precursor to 5-formyl-2-bromopyridine, enabling chemists to introduce a formyl group at a specific stage in the synthesis of complex target molecules.

Role of Substituted Bromopyridines as Versatile Synthetic Intermediates

Substituted bromopyridines are exceptionally valuable intermediates in organic synthesis due to the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making its position on the pyridine ring susceptible to substitution. This characteristic is extensively exploited in a variety of transition-metal-catalyzed cross-coupling reactions, which are cornerstone methods for forming new carbon-carbon and carbon-heteroatom bonds.

These compounds are frequently used in reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds. mdpi.com

Goldberg Reaction: A copper-catalyzed reaction for the formation of C-N bonds with amides. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds. researchgate.net

Ullmann-type Reactions: Copper-mediated coupling to form C-O, C-S, or C-N bonds. researchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines. mdpi.com

The versatility of bromopyridines allows for the synthesis of a diverse array of 2,5-disubstituted pyridine derivatives. researchgate.net The bromine at the 2-position of this compound can be selectively replaced or coupled, while the protected aldehyde at the 5-position remains intact for future transformations. This dual functionality makes it a powerful tool for constructing complex molecules, including pharmaceuticals, organocatalysts, and advanced materials. researchgate.net

Contextualization within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, there is a continuous demand for efficient and modular synthetic routes to novel and complex molecules. This compound is a prime example of an intermediate designed to meet this demand. It combines three key synthetic features into one molecule: the pharmaceutically relevant pyridine core, a versatile bromo-handle for cross-coupling, and a protected aldehyde for subsequent functionalization.

Research efforts focus on developing new synthetic methodologies that are both efficient and selective. Substituted bromopyridines are central to these efforts, serving as starting materials in the development of novel catalytic systems and reaction protocols. researchgate.netmdpi.com For instance, 2-bromopyridine (B144113) derivatives are used to synthesize polyheteroarylated 2-pyridones through ruthenium-catalyzed domino reactions. mdpi.com The compound this compound and its isomers serve as critical intermediates in the synthesis of important pharmaceutical compounds. For example, related bromopyridine derivatives are key precursors in the synthesis of the antiepileptic drug Perampanel. google.com The strategic placement of the bromo and protected formyl groups allows for sequential, regioselective modifications, streamlining the synthesis of complex drug targets and other functional organic molecules.

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

Property Value Reference
CAS Number 220904-17-6 guidechem.com
Molecular Formula C₈H₈BrNO₂ guidechem.com
Molecular Weight 230.06 g/mol guidechem.com
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified

| Solubility | Slightly soluble in water (8.7 g/L at 25°C) | guidechem.com |

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula Role/Context
This compound C₈H₈BrNO₂ Primary subject of the article
Pyridine C₅H₅N Core heterocyclic scaffold
2-Bromopyridine C₅H₄BrN A versatile synthetic intermediate
5-Formyl-2-bromopyridine C₆H₄BrNO The deprotected form of the title compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1611982 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine CAS No. 220904-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(1,3-dioxolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLATTOSKRETAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594155
Record name 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220904-17-6
Record name 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 5 1,3 Dioxolan 2 Yl Pyridine

Strategies for the Construction of the 2-Bromo-5-pyridyl Moiety

The formation of the 2-bromo-5-substituted pyridine (B92270) skeleton is a critical step that can be approached through several synthetic strategies. These methods focus on the selective introduction of a bromine atom at the C2 position of the pyridine ring while having a precursor to the formyl group at the C5 position.

Regioselective Bromination Approaches for Pyridine Derivatives

Direct bromination of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom, leading to harsh reaction conditions and mixtures of products. To achieve regioselectivity, the reactivity of the pyridine ring can be modulated. One effective method involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, directing bromination to the C2 and C4 positions. Subsequent deoxygenation can then yield the desired 2-bromopyridine (B144113). For instance, the bromination of pyridine N-oxide derivatives can be achieved with high regioselectivity for the C2 position using reagents like phosphorus oxybromide (POBr₃) or a combination of an activator and a bromide source. wikipedia.orgnih.gov

Another approach to control regioselectivity is through the use of a directing group already present on the pyridine ring. The nature and position of the substituent significantly influence the outcome of electrophilic bromination.

Precursor Synthesis via Organometallic Reagents and Aldehyde Formation

A highly effective and widely used method for the synthesis of the key precursor, 2-bromo-5-formylpyridine, involves a halogen-metal exchange reaction followed by formylation. Starting from 2,5-dibromopyridine (B19318), a selective halogen-metal exchange at the more reactive C5 position can be achieved using organolithium or Grignard reagents at low temperatures. The resulting organometallic intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. libretexts.org

A patent describes a preparation method where 2,5-dibromopyridine is dissolved in an inert solvent like tetrahydrofuran (B95107) (THF) and cooled. A Grignard reagent, such as isopropyl magnesium chloride, is then added dropwise to perform the halogen-metal exchange. Subsequently, DMF is added to the reaction mixture to yield 2-bromo-5-formylpyridine. libretexts.org This method is advantageous as it proceeds under relatively mild conditions and is suitable for large-scale production. libretexts.org

An alternative route to 2-bromo-5-formylpyridine starts from 2-bromo-5-(dibromomethyl)pyridine. This intermediate can be hydrolyzed to the corresponding aldehyde in the presence of a base, such as calcium carbonate, in an aqueous medium. chemspider.comwikipedia.org

Starting MaterialReagentsProductYieldReference
2,5-Dibromopyridine1. Isopropyl magnesium chloride, THF; 2. DMF2-Bromo-5-formylpyridineHigh libretexts.org
2-Bromo-5-(dibromomethyl)pyridineCalcium carbonate, Water2-Bromo-5-formylpyridine92% chemspider.comwikipedia.org

Installation of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is typically introduced to protect the aldehyde functionality. This protecting group is stable under a variety of reaction conditions, particularly those involving organometallic reagents and cross-coupling reactions, and can be easily removed under acidic conditions to regenerate the aldehyde.

Acetalization/Ketalization Reactions of Pyridine Carbaldehydes with Diols

The most common method for the installation of the 1,3-dioxolane moiety is the acid-catalyzed acetalization of the corresponding pyridine carbaldehyde with ethylene (B1197577) glycol. This reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as benzene (B151609) or toluene (B28343), to drive the equilibrium towards the formation of the acetal (B89532). A catalytic amount of a strong acid, like p-toluenesulfonic acid, is commonly employed. nih.gov

A procedure for a similar isomer, 2-bromo-4-(1,3-dioxolan-2-yl)pyridine, involves dissolving 2-bromo-4-pyridinecarboxaldehyde in benzene with ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction. nih.gov This methodology is directly applicable to the synthesis of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine from 2-bromo-5-formylpyridine.

Aldehyde PrecursorReagentsProductYieldReference
2-Bromo-4-pyridinecarboxaldehydeEthylene glycol, p-toluenesulfonic acid, Benzene2-Bromo-4-(1,3-dioxolan-2-yl)pyridine82% nih.gov
2-Bromo-5-formylpyridineEthylene glycol, Acid catalystThis compound-Inferred

Protective Group Strategies Employing 1,3-Dioxolanes in Pyridine Chemistry

The 1,3-dioxolane group serves as a robust protecting group for the formyl functionality on the pyridine ring. This protection is crucial when subsequent reactions are to be performed at the C2 position, which bears the bromine atom. The acetal is stable to a wide range of nucleophilic and basic conditions often employed in cross-coupling reactions. For example, the palladium-catalyzed Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be performed on the 2-bromo position without affecting the protected aldehyde at the 5-position. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org This strategy allows for the late-stage deprotection and further manipulation of the aldehyde group, providing a divergent approach to a variety of derivatives.

Convergent and Divergent Synthetic Routes for Targeted Derivatives

This compound is a versatile intermediate that can be utilized in both convergent and divergent synthetic strategies to create a library of complex pyridine derivatives.

In a divergent synthesis , the common intermediate, this compound, can be subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C2 position.

Suzuki Coupling: Reaction with various boronic acids or esters can introduce aryl, heteroaryl, or vinyl groups. wikipedia.orgnih.gov

Heck Reaction: Coupling with alkenes provides access to styryl and other alkenyl-substituted pyridines. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes yields 2-alkynylpyridine derivatives. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: Amination with a variety of primary and secondary amines allows for the synthesis of 2-aminopyridine (B139424) derivatives. wikipedia.orgresearchgate.net

Following these transformations, the 1,3-dioxolane protecting group can be removed under acidic conditions to unmask the aldehyde, which can then undergo further reactions such as oxidation, reduction, or condensation.

In a convergent synthesis , the this compound fragment can be coupled with another complex molecule in the later stages of a synthetic sequence. This approach is often more efficient for the synthesis of highly complex target molecules. For example, a complex boronic acid can be coupled with this compound via a Suzuki reaction to assemble a large molecular framework.

Reaction TypeCoupling PartnerCatalyst System (Example)Product TypeReference
Suzuki CouplingArylboronic acidPd(PPh₃)₄, Base2-Aryl-5-(1,3-dioxolan-2-yl)pyridine wikipedia.org
Heck ReactionAlkenePd(OAc)₂, Ligand, Base2-Alkenyl-5-(1,3-dioxolan-2-yl)pyridine wikipedia.org
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) cocatalyst, Base2-Alkynyl-5-(1,3-dioxolan-2-yl)pyridine wikipedia.org
Buchwald-Hartwig AminationAminePd catalyst, Ligand, Base2-Amino-5-(1,3-dioxolan-2-yl)pyridine wikipedia.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

The primary and most direct synthesis of this compound involves the acetalization of its precursor, 2-bromo-5-formylpyridine. This reaction protects the aldehyde group as a 1,3-dioxolane ring, rendering it stable to a range of reaction conditions, which is often a necessary step for further functionalization of the pyridine ring. The optimization of this acetalization is critical for achieving high yields and purity, thereby ensuring the efficiency of subsequent synthetic steps.

The core of the optimization process revolves around the effective removal of water, which is a byproduct of the reaction. According to Le Chatelier's principle, the continuous removal of water drives the reversible reaction toward the formation of the acetal product. A standard and highly effective method for this is the use of a Dean-Stark apparatus in conjunction with a suitable solvent that forms an azeotrope with water, such as toluene or benzene. organic-chemistry.org

Key Parameters for Optimization:

Catalyst Selection: The acetalization is typically catalyzed by an acid. Brønsted acids like p-toluenesulfonic acid (p-TSA) are commonly employed and have proven effective in similar syntheses, such as for the isomeric 2-bromo-4-(1,3-dioxolan-2-yl)pyridine. organic-chemistry.org Lewis acids can also be used as catalysts. The choice and amount of catalyst are crucial; sufficient catalyst is needed to achieve a reasonable reaction rate, but excessive amounts can lead to side reactions or complicate the purification process.

Solvent and Water Removal: As mentioned, a solvent that forms an azeotrope with water is ideal for reactions employing a Dean-Stark trap. organic-chemistry.org Alternatively, chemical or physical water sequestration methods can be used. Molecular sieves, for instance, can be added directly to the reaction mixture to adsorb water as it is formed. organic-chemistry.org Another approach involves using a reagent like trialkyl orthoformate, which reacts with water and drives the equilibrium. organic-chemistry.org

Reaction Temperature and Time: The reaction is typically conducted at the reflux temperature of the chosen solvent to facilitate the azeotropic removal of water. The reaction time must be optimized to ensure complete conversion of the starting material. Monitoring the reaction progress, for example by thin-layer chromatography (TLC) or gas chromatography (GC), is essential to determine the optimal reaction endpoint and avoid the formation of degradation byproducts from prolonged exposure to heat and acidic conditions.

Stoichiometry of Reactants: An excess of ethylene glycol is often used to shift the equilibrium towards the product. However, a large excess can make purification more difficult. The optimal ratio of 2-bromo-5-formylpyridine to ethylene glycol needs to be determined empirically to maximize yield while minimizing downstream processing challenges.

A representative set of optimized conditions derived from analogous preparations is detailed in the table below.

ParameterConditionRationale
Starting Material 2-Bromo-5-formylpyridineThe immediate precursor with the required aldehyde functionality.
Reagent Ethylene Glycol (1.5-2.0 eq.)Acts as the diol for acetal formation; a slight excess favors product formation.
Catalyst p-Toluenesulfonic acid (catalytic)A common, effective, and inexpensive Brønsted acid catalyst for acetalization. organic-chemistry.org
Solvent TolueneForms an azeotrope with water, facilitating its removal with a Dean-Stark apparatus. organic-chemistry.org
Temperature Reflux (~111 °C for Toluene)Ensures continuous azeotropic removal of water, driving the reaction to completion.
Apparatus Dean-Stark TrapThe standard equipment for physically removing water from the reaction mixture. organic-chemistry.org
Work-up Basic wash (e.g., sat. NaHCO₃ soln.)Neutralizes the acidic catalyst and facilitates the isolation of the product.

Comparative Analysis of Synthetic Pathways and Methodological Advancements

Pathway A: Acetalization of Pre-formed 2-Bromo-5-formylpyridine

This is the most common and logical approach. The synthesis of the precursor, 2-bromo-5-formylpyridine, can be achieved from 2,5-dibromopyridine. A patented method describes a Grignard reaction where one bromine atom of 2,5-dibromopyridine is selectively exchanged with magnesium, followed by formylation with N,N-dimethylformamide (DMF). google.com This method is advantageous due to its high yield and suitability for large-scale production. google.com

Pros: High-yielding final step, straightforward reaction, and well-established procedures for acetalization. organic-chemistry.org

Cons: Requires the synthesis of the aldehyde precursor in a separate step.

Pathway B: Bromination of a Pre-formed Acetal

An alternative strategy would involve first protecting the aldehyde group of a non-brominated pyridine and then introducing the bromine atom. For instance, one could start with 5-formylpyridine, convert it to 5-(1,3-dioxolan-2-yl)pyridine, and then perform a regioselective bromination at the 2-position.

Pros: Might be useful if 5-formylpyridine is a more readily available or cost-effective starting material.

Pathway C: Construction of the Pyridine Ring

More complex, multi-step syntheses involve building the substituted pyridine ring from acyclic precursors. Various named reactions, such as the Chichibabin pyridine synthesis or the Kröhnke pyridine synthesis, are established methods for forming pyridine rings. wikipedia.org For example, one could envision a synthesis where appropriately substituted dicarbonyl compounds and ammonia (B1221849) derivatives are condensed to form the desired pyridine ring with the bromo and protected aldehyde functionalities already in place or installed in subsequent steps.

Pros: Offers high flexibility in accessing a wide range of substituted pyridines.

Cons: These routes are often lengthy, may suffer from low yields, and can require harsh reaction conditions. baranlab.org For a specific target like this compound, this approach is generally less efficient than functionalizing a pre-existing pyridine ring.

Comparative Summary of Synthetic Pathways

PathwayStarting MaterialsKey StepsAdvantagesDisadvantages
A 2,5-Dibromopyridine, Ethylene GlycolGrignard formation, Formylation, AcetalizationHigh yield, good regioselectivity, scalable. google.comMulti-step process.
B 5-Formylpyridine, Brominating agentAcetalization, Regioselective BrominationPotentially uses cheaper starting material.Bromination may lack regioselectivity, leading to low yields and difficult purification.
C Acyclic carbonyls, Ammonia sourcePyridine ring formation (e.g., Chichibabin)High flexibility for analogue synthesis.Often lengthy, low yields, harsh conditions, not ideal for this specific target. wikipedia.orgbaranlab.org

Reactivity and Mechanistic Investigations of 2 Bromo 5 1,3 Dioxolan 2 Yl Pyridine

Reactivity of the Bromine Atom in Aryl Halide Functionalization

The bromine atom at the C-2 position of the pyridine (B92270) ring is the primary site for synthetic modification. Its reactivity is influenced by the electron-deficient nature of the pyridine ring, which facilitates several classes of reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring's inherent electron-withdrawing character, caused by the electronegative nitrogen atom, activates the halide at the 2- and 4-positions towards nucleophilic attack. This makes 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine a potential substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. In a typical SNAr mechanism, a potent nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen. Subsequent expulsion of the bromide ion yields the substituted product.

While SNAr reactions on activated haloarenes are well-established, their application can be limited by the need for strong nucleophiles and sometimes harsh reaction conditions. For substrates like 2-bromopyridines, transition metal-catalyzed methods are often more efficient and offer broader substrate scope. In a related system, the SNAr reaction of 5-bromo-1,2,3-triazines with phenols has been studied, proceeding through a concerted mechanism. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck, Sonogashira)

The bromine atom in this compound is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide. wikipedia.org This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups. harvard.edu The coupling of 2-bromopyridines can sometimes be challenging due to slow rates of transmetalation and potential protodeboronation of the heteroaryl boron reagent. nih.gov However, efficient methods have been developed using specific catalyst systems. nih.gov Studies on the analogous 5-bromo-2-methylpyridin-3-amine (B1289001) have shown successful Suzuki coupling with various arylboronic acids, demonstrating the viability of this reaction at the 5-position of a bromopyridine. nih.govresearchgate.net

Stille Reaction: The Stille reaction couples organohalides with organotin compounds (organostannanes). wikipedia.org It is known for its tolerance of a wide variety of functional groups, and the organotin reagents are stable to air and moisture. wikipedia.orglibretexts.org This reaction is applicable to heterocyclic compounds, making it a suitable method for functionalizing this compound. libretexts.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the product. wikipedia.org

Negishi Reaction: The Negishi reaction couples organohalides with organozinc reagents. wikipedia.orgorganic-chemistry.org It is a powerful method for forming C-C bonds and is noted for its high reactivity and functional group tolerance. wikipedia.orgorgsyn.org The use of Negishi coupling for the synthesis of bipyridines from 2-bromopyridine (B144113) precursors highlights its effectiveness for this class of substrate. wikipedia.orgorgsyn.org The reaction proceeds under mild conditions and can be catalyzed by either palladium or nickel complexes. wikipedia.org

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org It is a powerful tool for the vinylation of aryl halides. beilstein-journals.org The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Research on the Heck reaction of 2,5-dibromopyridine (B19318) has shown that coupling occurs, demonstrating the reactivity of the C-Br bond in a similar electronic environment. researchgate.net

Sonogashira Reaction: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org This reaction is conducted under mild conditions, often at room temperature with a mild base like an amine. wikipedia.org The reactivity of the halide is typically I > Br > Cl. wikipedia.org The successful Sonogashira coupling of 2-bromo-5-nitropyridine, a substrate with similar electronic properties, with terminal acetylenes underscores the applicability of this method to this compound. researchgate.net

Table 1: Typical Conditions for Cross-Coupling Reactions on Bromopyridine Scaffolds
ReactionCoupling PartnerCatalyst SystemBaseSolvent
SuzukiArylboronic AcidPd(PPh₃)₄ or Pd₂(dba)₃/LigandK₃PO₄, Na₂CO₃, KFDioxane/Water, Toluene (B28343)
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄Not always requiredTHF, Toluene
NegishiOrganozinc (R-ZnX)Pd(PPh₃)₄, Ni(acac)₂Not requiredTHF, DMF
HeckAlkene (e.g., Styrene)Pd(OAc)₂/Phosphine LigandEt₃N, K₂CO₃DMF, Acetonitrile (B52724)
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DiethylamineTHF, DMF

Directed Ortho-Metallation and Lithiation Strategies

Lithiation provides a powerful route to functionalize the pyridine ring through the formation of a highly reactive organolithium intermediate. For this compound, two primary pathways can be envisioned:

Halogen-Metal Exchange: Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can induce a rapid bromine-lithium exchange. This would generate 5-(1,3-dioxolan-2-yl)pyridin-2-yllithium, which can then be quenched with a variety of electrophiles to introduce a new substituent at the C-2 position. This strategy has been demonstrated on the analogous 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) system using t-BuLi. growingscience.com

Directed Ortho-Metalation (DoM): The nitrogen atom in the pyridine ring can act as a directing metalation group (DMG), coordinating to the lithium reagent and directing deprotonation to the adjacent C-3 position. wikipedia.orgorganic-chemistry.org This would require a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to avoid competitive nucleophilic addition to the pyridine ring. harvard.edu This pathway would yield 2-bromo-5-(1,3-dioxolan-2-yl)pyridin-3-yllithium, allowing for functionalization at C-3. Studies on a similar thiazole (B1198619) derivative showed that LDA selectively deprotonates the ring at C-5 rather than performing a halogen exchange at C-2. growingscience.comresearchgate.net This highlights the potential for regioselective functionalization based on the choice of the lithium base.

Reactivity and Stability of the 1,3-Dioxolane (B20135) Ring System

Acid-Catalyzed Deprotection and Carbonyl Regeneration

The primary reaction of the 1,3-dioxolane group is its hydrolysis under acidic conditions to regenerate the parent carbonyl group. This deprotection is a standard transformation in organic synthesis. The mechanism involves protonation of one of the dioxolane oxygen atoms by an acid catalyst, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate and subsequent loss of ethylene (B1197577) glycol yields the aldehyde. A variety of acidic conditions can be employed for this transformation.

Table 2: Common Reagents for Dioxolane Deprotection
ReagentTypical Conditions
Aqueous Hydrochloric Acid (HCl)THF or Acetone solvent, room temperature
Aqueous Sulfuric Acid (H₂SO₄)THF solvent, room temperature
p-Toluenesulfonic Acid (p-TsOH)Acetone/Water, heat
Trifluoroacetic Acid (TFA)Dichloromethane/Water, room temperature
Lewis Acids (e.g., FeCl₃ on silica)Anhydrous organic solvent

Stability Under Various Reaction Conditions and Functional Group Transformations

A key advantage of the 1,3-dioxolane protecting group is its stability across a wide range of reaction conditions that are incompatible with a free aldehyde. The dioxolane moiety is generally robust and unreactive under:

Basic Conditions: It is stable to strong bases like hydroxides, carbonates, and organometallic reagents (e.g., Grignard, organolithium), which allows for the successful execution of the cross-coupling and lithiation reactions described in section 3.1.

Nucleophilic Attack: It is resistant to most nucleophiles.

Reductive/Oxidative Conditions: It is stable to many common reducing agents (e.g., NaBH₄, LiAlH₄) and non-acidic oxidizing agents.

This stability allows for the chemical manipulation at the C-2 position of the pyridine ring without affecting the protected aldehyde at C-5. The aldehyde can then be unmasked at a later stage in the synthetic sequence, providing a versatile route to bifunctional pyridine derivatives. The stability of the dioxolane moiety is a contributing factor to the compound's utility as a versatile intermediate. evitachem.com

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of both a reactive C-Br bond on the pyridine ring and a protected aldehyde in the form of a dioxolane ring presents opportunities and challenges in designing synthetic routes. The selective transformation of one functional group while leaving the other intact is a key consideration.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C-Br bond at the 2-position of the pyridine ring is the primary site of reactivity. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of halopyridines in such reactions generally follows the order I > Br > Cl. libretexts.org

Studies on related di-substituted heterocyclic systems provide insights into the expected regioselectivity. For instance, in the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine, substitutions were observed to occur sequentially, allowing for controlled arylation. researchgate.net Similarly, the reaction of 2,4-dibromopyridine (B189624) can exhibit selectivity for the C4 position under specific, ligand-controlled conditions. nih.gov For this compound, the bromine at the 2-position is activated by the adjacent nitrogen atom, making it the more susceptible site for cross-coupling reactions compared to other positions on the pyridine ring, should they be substituted with other leaving groups.

The dioxolane group, being an acetal (B89532), is generally stable under the basic conditions typically employed in Suzuki-Miyaura and Sonogashira reactions. This chemoselectivity allows for the modification of the pyridine ring via cross-coupling without affecting the protected aldehyde functionality. The aldehyde can then be deprotected under acidic conditions for subsequent transformations.

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine, a structurally similar compound, demonstrated that various arylboronic acids could be coupled at the bromine-bearing carbon with moderate to good yields. mdpi.com The electronic nature of the substituents on the arylboronic acid was found to have no significant effect on reaction rates or yields in that particular system. mdpi.com This suggests that for this compound, a range of aryl groups can likely be introduced at the 2-position.

The following table illustrates typical conditions and yields for the Suzuki-Miyaura coupling of related brominated heterocycles, which can be extrapolated to predict the reactivity of this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9578 mdpi.com
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9582 mdpi.com
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9575 mdpi.com
43-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9570 mdpi.com

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for processes involving this compound relies heavily on kinetic and spectroscopic investigations, often in concert with computational studies. While specific studies on this exact molecule are not prevalent in the literature, the mechanisms of the key reactions it undergoes, such as the Suzuki-Miyaura and Sonogashira couplings, are well-established for related bromo-pyridines.

Suzuki-Miyaura Coupling: The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine ring to form a Pd(II) intermediate. This is typically the rate-determining step. libretexts.org

Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst. libretexts.org

Kinetic studies on similar systems have shown that the rate of oxidative addition is influenced by the electronic properties of the pyridine ring and the nature of the palladium catalyst and its ligands. Current time information in Austin, TX, US. Spectroscopic techniques such as NMR can be used to characterize the palladium intermediates, although their transient nature can make direct observation challenging. libretexts.org

Sonogashira Coupling: This reaction couples the bromo-pyridine with a terminal alkyne and typically involves a dual palladium and copper catalytic system. The proposed mechanism involves:

Formation of a copper(I) acetylide species.

Oxidative addition of the bromo-pyridine to the Pd(0) catalyst.

Transmetalation of the acetylide group from copper to the palladium(II) complex.

Reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Kinetic analyses of Sonogashira reactions have been used to understand the influence of substituents, solvents, and ligands on the reaction rate. Current time information in Austin, TX, US. For instance, studies on 2-amino-3-bromopyridines have systematically optimized reaction conditions, including catalyst loading, base, and temperature, to achieve high yields. nih.govnih.gov

Spectroscopic Studies: Spectroscopic methods are vital for confirming the structure of the products and can provide indirect evidence for mechanistic pathways.

NMR Spectroscopy (¹H and ¹³C): Essential for the structural characterization of the starting material and the coupled products, confirming the regioselectivity of the reaction.

Mass Spectrometry: Used to determine the molecular weight of the products and confirm their elemental composition.

In-situ Spectroscopic Techniques (e.g., in-situ IR, NMR): While not specifically reported for this compound, these techniques are powerful tools for detecting and characterizing transient intermediates in a catalytic cycle, providing direct evidence for proposed mechanisms.

Computational studies, such as Density Functional Theory (DFT), on related molecules have been used to calculate the energies of intermediates and transition states, offering a theoretical framework to support experimentally observed reactivity and selectivity. mdpi.com For example, calculations on 5-bromo-2-methylpyridin-3-amine helped to rationalize the observed reactivity in Suzuki couplings. mdpi.com

The following table summarizes the key mechanistic steps and the methods used for their investigation in the context of reactions involving bromo-pyridines.

Reaction TypeKey Mechanistic StepsInvestigative Techniques
Suzuki-MiyauraOxidative Addition, Transmetalation, Reductive EliminationKinetic Studies, NMR Spectroscopy, DFT Calculations
SonogashiraCopper Acetylide Formation, Oxidative Addition, Transmetalation, Reductive EliminationKinetic Studies, Optimization of Reaction Conditions, Spectroscopic Product Characterization

Advanced Synthetic Applications of 2 Bromo 5 1,3 Dioxolan 2 Yl Pyridine

Building Block in Pharmaceutical Chemistry and Drug Discovery

In pharmaceutical research, the pyridine (B92270) scaffold is a privileged structure, appearing in numerous approved drugs. The compound 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine, primarily through its deprotected form, 2-bromo-5-formylpyridine, serves as a crucial intermediate for the synthesis of complex, biologically active molecules. hsppharma.comresearchgate.net

Synthesis of Pyridine-Containing Pharmaceutical Intermediates

The primary role of this compound in this context is as a stable precursor to 2-bromo-5-formylpyridine (also known as 6-bromonicotinaldehyde). researchgate.netbenicewiczgroup.com The dioxolane ring effectively protects the reactive aldehyde group during synthetic steps that might otherwise alter it. This protection strategy is crucial for multi-step syntheses where functional group tolerance is key.

Once the aldehyde is revealed, it can undergo various transformations. For example, it is a key intermediate in the synthesis of Abemaciclib, a kinase inhibitor used in cancer therapy. chemicalbook.com The aldehyde can be used in Wittig reactions or reductive aminations to introduce new side chains, while the bromo-substituent remains available for subsequent cross-coupling reactions. This dual functionality allows for the stepwise and controlled construction of complex pharmaceutical intermediates. A common synthetic route involves a Grignard reaction with 2,5-dibromopyridine (B19318) followed by formylation with N,N-dimethylformamide (DMF) to produce 2-bromo-5-formylpyridine. google.com

Table 1: Synthesis of 2-Bromo-5-formylpyridine Intermediate

Starting Material Reagents Product Application Reference

Construction of Complex Heterocyclic Scaffolds for Bioactive Molecules

The true synthetic power of this compound is realized in its ability to build intricate heterocyclic systems, many of which are scaffolds for potent enzyme inhibitors, particularly kinase inhibitors. Kinases, such as Tropomyosin receptor kinase (Trk) and Met kinase, are critical targets in oncology. nih.govmdpi.com

In one application, the related bromo-pyrazolo-pyridine scaffold is used to synthesize Trk inhibitors. google.com The synthesis involves a Buchwald-Hartwig coupling reaction to link the heterocyclic core to an aniline (B41778) derivative, followed by a Suzuki coupling reaction at the bromine-substituted position to introduce another aryl group. This sequence highlights the utility of the bromo-pyridine motif in building complex, multi-ring systems that can fit into the ATP-binding site of kinases. google.com

Similarly, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for derivatizing the 2-bromo position. organic-chemistry.orgsigmaaldrich.com This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids. This method is used to synthesize 2-aryl-substituted pyridines, which are precursors to a wide range of pharmaceutical compounds. hsppharma.comorganic-chemistry.org The aldehyde functionality, once deprotected, can then be used to cyclize the molecule, forming fused heterocyclic systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines, which are common cores in bioactive molecules. sigmaaldrich.com

Table 2: Exemplary Reactions for Heterocyclic Scaffold Construction

Starting Scaffold Reaction Type Reagents/Catalyst Resulting Scaffold Targeted Class Reference
5-Bromo-1H-pyrazolo[3,4-b]pyridine Buchwald-Hartwig Coupling Amine, Pd catalyst N-Aryl-pyrazolo[3,4-b]pyridine TRK Inhibitors google.com
Bromo-pyridine derivative Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄ Aryl-pyridine derivative General Pharmaceutical organic-chemistry.org
2-Aminopyridine (B139424) derivative Thermal Cyclocondensation Acetic anhydride Pyrido[2,3-d]pyrimidine-4-one Fused Heterocycles sigmaaldrich.com
5-Bromo-2-methoxypyridine Suzuki-Miyaura Coupling Bis(pinacolato)diboron, then 2-halopyridine, Pd catalyst 2-Methoxy-5-(pyridin-2-yl)pyridine Perampanel Intermediate nih.gov

Precursor in Agrochemical Synthesis

The pyridine ring is a fundamental component in a vast number of modern agrochemicals. Its unique electronic properties and ability to interact with biological targets have made it a cornerstone in the development of effective herbicides, insecticides, and fungicides.

Derivatization for Insecticides, Herbicides, and Fungicides

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in public literature, its structural motifs are highly relevant. The trifluoromethyl-pyridine (TFMP) moiety, for instance, is present in over 20 commercial agrochemicals. nih.gov The synthesis of many of these compounds relies on key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which are often prepared from substituted picolines. The synthetic routes frequently involve substitution reactions on halogenated pyridines. nih.gov

The functional handles on this compound make it a promising starting point for novel agrochemical discovery.

The Bromo Group: This site is ideal for introducing complex aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions. This strategy is used to create insecticides containing 2-phenylpyridine (B120327) moieties, which have shown high biological activity. mdpi.com

The Formyl Group (unmasked): The aldehyde can be converted into various functional groups, such as imines, oximes, or hydrazones, which are common toxophores in insecticides. For example, neonicotinoid insecticides, a major class of crop protection agents, feature a pyridine ring and an electron-withdrawing toxophore. researchgate.net The aldehyde can also be oxidized to a carboxylic acid, providing a connection point for creating amide- or ester-based fungicides and herbicides.

Research on other pyridine derivatives demonstrates this potential. For example, novel anthranilic diamide (B1670390) insecticides containing a 3-bromo-1-(3-chloropyridin-2-yl)pyrazole core have been synthesized and show potent activity. nih.gov Furthermore, derivatives of chasmanthinine, modified at various positions, have been investigated for their insecticidal properties, with pyridine used as a reagent in their synthesis. medchemexpress.com These examples underscore the value of the bromo-pyridine scaffold in constructing next-generation crop protection agents.

Role in Materials Science and Polymer Chemistry

In materials science, pyridine-containing polymers are explored for a range of advanced applications, including high-temperature polymer electrolyte membrane fuel cells (PEMFCs) and conductive materials. The nitrogen atom in the pyridine ring imparts unique electronic properties, basicity, and the ability to coordinate with metals, making these polymers functionally distinct from their all-carbon analogues.

Incorporation into Functional Polymer Materials and Composite Systems

Although the specific use of this compound as a monomer is not widely reported, its structure is well-suited for creating functional polymers through established polymerization techniques. The bifunctional nature of the molecule—a halogen for cross-coupling and a formyl group for post-polymerization modification—offers a pathway to highly tailored materials.

A primary route for polymerization would be through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are known methods for synthesizing conjugated polymers. In such a scenario, the bromo-substituent would react with a di-boronic ester or di-stannane co-monomer to build the polymer backbone. This approach is used to create a variety of conjugated polymers from bromo-aromatic precursors for applications in electronics. chemicalbook.comdtic.mil The resulting poly(p-pyridylene vinylene) (PPyV) and poly(p-pyridine) (PPy) polymers exhibit interesting electronic and photophysical properties due to the influence of the nitrogen heteroatom on the conjugated system. google.com

Furthermore, the aldehyde functionality (after deprotection) could be used in several ways:

Post-Polymerization Modification: The aldehyde groups along the polymer chain could be reacted to attach specific side chains, altering the polymer's solubility, sensor capabilities, or self-assembly behavior.

Cross-linking: The aldehyde could be used to cross-link the polymer chains, enhancing thermal stability and mechanical strength, which is crucial for applications like the membranes in high-temperature fuel cells. Research on pyridine-based polybenzimidazoles has shown that incorporating pyridine units enhances proton conductivity for fuel cell applications. benicewiczgroup.com

While direct polymerization of this compound needs further exploration, the fundamental chemistry of its functional groups provides a clear blueprint for its potential incorporation into novel functional polymers and composite systems for electronic or energy-related applications.

Development of Specialty Chemicals for Electronic and Optoelectronic Applications

The pyridine scaffold is a fundamental component in many organic electronic materials due to its electron-deficient nature, which facilitates electron transport. The strategic functionalization of this compound is a key step in creating advanced materials for applications such as Organic Light Emitting Diodes (OLEDs) and electroactive polymers.

The bromine atom is typically exploited for palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling, allowing for the introduction of various aromatic and heteroaromatic units. This builds a larger conjugated system, which is essential for the electronic properties of the final material. Following the construction of the core structure, the dioxolane group can be deprotected under acidic conditions to reveal the formyl group. This aldehyde can then undergo further reactions, such as condensation or Knoevenagel reactions, to extend the conjugation or to attach other functional moieties that can fine-tune the material's optoelectronic properties, including its emission color and efficiency.

While direct research citing this compound in specific OLED devices is not extensively documented in the reviewed literature, the synthesis of related pyridine derivatives for such applications is well-established. For instance, pyridine-containing polymers and small molecules are integral to the development of electron-transport layers and emissive materials in OLEDs. researchgate.netchemblink.commdpi.com The pyridine moiety contributes to the thermal stability and electron-transporting capabilities of these materials. nih.gov The synthesis of various bipyridine derivatives, which are crucial ligands and components in luminescent materials, often starts from bromopyridine precursors. mdpi.comresearchgate.net

Application Area Synthetic Role of this compound Resulting Feature
OLEDs Precursor for creating extended π-conjugated systems via cross-coupling at the bromo position. The deprotected aldehyde allows for further functionalization.Electron-transporting materials, emissive layer components.
Electroactive Polymers Monomer unit for polymerization after suitable modification. The pyridine ring imparts specific electronic characteristics to the polymer chain. mdpi.comPolymers with tailored conductivity and optical properties. mdpi.com
Photovoltaics Building block for constructing sensitizer (B1316253) dyes or components of the active layer in organic solar cells. nih.govEnhanced charge separation and transport. nih.gov

Utilization in Natural Product Synthesis and Analog Design

The pyridine ring is a recurring motif in a wide array of natural products, including many alkaloids with significant biological activity. lifechemicals.comresearchgate.netresearchgate.net The synthesis of these complex molecules often relies on the use of pre-functionalized building blocks that allow for the controlled and sequential introduction of different molecular fragments.

This compound serves as a valuable synthon in this context. Its dual reactivity allows chemists to first use the bromo-handle for a key bond-forming reaction, such as a Suzuki or Negishi coupling, to construct the carbon skeleton of the target natural product. researchgate.net Subsequently, the latent aldehyde can be deprotected and utilized in a variety of transformations, such as Wittig reactions, reductive aminations, or aldol (B89426) condensations, to complete the synthesis or to introduce further complexity. This stepwise approach is crucial for building intricate molecular architectures. nih.gov

Furthermore, this compound is highly useful in the design and synthesis of natural product analogs. By modifying the reaction partners used in the cross-coupling step or by altering the chemistry performed on the deprotected aldehyde, a library of related compounds can be generated. This is a powerful strategy in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing the biological profile of a lead compound derived from a natural product. The pyridine unit itself is present in numerous FDA-approved drugs, highlighting its importance as a pharmacophore. lifechemicals.com

Synthetic Strategy Function of this compound Example Application
Convergent Synthesis Provides a functionalized pyridine core for late-stage introduction into a complex molecule.Synthesis of alkaloids containing a substituted pyridine ring. researchgate.net
Analog Synthesis The bromo and protected aldehyde groups allow for diversification at two different points of the molecule.Generation of a library of analogs for SAR studies.
Fragment-Based Drug Design Acts as a versatile fragment that can be elaborated into more complex potential drug candidates.Development of novel therapeutic agents.

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into larger, ordered structures is a key focus of this field. Pyridine-containing molecules are frequently used as building blocks for such assemblies due to the directional hydrogen bonding and metal-coordination capabilities of the pyridine nitrogen. depaul.edu

This compound can be transformed into more complex molecules designed for supramolecular assembly. For example, through cross-coupling reactions, two units of this compound can be linked to a central aromatic core. Subsequent deprotection of the dioxolane groups would yield a di-aldehyde, which can then participate in the formation of macrocycles through reactions like Schiff base condensation with diamines. nih.gov The resulting macrocycles, incorporating pyridine units within their structure, can act as hosts for various guest molecules or as components of larger, self-assembled architectures. rsc.orgrsc.org

The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, driving the formation of well-defined supramolecular structures. The ability to design and synthesize complex macrocyclic and acyclic structures from this starting material makes it a valuable tool for creating novel host-guest systems, molecular sensors, and dynamic materials. nih.govrsc.org

Supramolecular Structure Role of Pyridine-Dioxolane Precursor Key Interactions
Macrocycles Serves as a precursor to di- or oligo-topic ligands that can be cyclized. nih.govnih.govMetal coordination, hydrogen bonding. depaul.edu
Molecular Cages Building block for the synthesis of three-dimensional host structures.van der Waals forces, π-π stacking.
Supramolecular Polymers Can be converted into a monomer unit that self-assembles via non-covalent bonds. depaul.eduHydrogen bonding, metal-ligand coordination.

Design of Novel Ligands and Catalysts Incorporating Pyridine-Dioxolane Motifs

The development of new ligands is crucial for advancing transition metal catalysis. Pyridine-containing ligands are ubiquitous in coordination chemistry and have been instrumental in the development of a vast number of catalytic processes. nih.govnih.gov The compound this compound is an excellent starting point for the synthesis of novel ligands, particularly for palladium-catalyzed reactions.

The bromine atom allows for facile coupling with other heterocyclic systems. For instance, a Suzuki or Stille coupling reaction can be used to synthesize bipyridine derivatives. mdpi.comresearchgate.netarkat-usa.org These bipyridines, which can be further modified at the 5-position after deprotection of the dioxolane, are a privileged class of ligands for a wide range of metals. Research has shown that coupling of bromopyridines can lead to various bipyridine structures. mdpi.com The reaction between 2-bromopyridine (B144113) and 2-bromo-6-(1,3-dioxolan-2-yl)-pyridine, for example, yields a mixture of bipyridine products, demonstrating the utility of such precursors in creating ligand libraries. mdpi.com

Furthermore, the pyridine nitrogen itself can be a key coordinating atom in a catalyst. Iron complexes with pyridinophane ligands, for instance, have shown catalytic activity in C-C coupling reactions. nih.gov By using this compound as a starting material, new polydentate ligands can be constructed. These ligands can then be complexed with metals like palladium, nickel, or iron to generate catalysts with unique steric and electronic properties, potentially leading to improved activity, selectivity, or stability in various chemical transformations. nih.govnih.govmdpi.com

Ligand/Catalyst Type Synthetic Approach using Pyridine-Dioxolane Precursor Potential Application
Bipyridine Ligands Suzuki or Stille cross-coupling of the bromo-position with another pyridine-boronic acid or stannane. mdpi.comarkat-usa.orgCatalysis (e.g., Suzuki, Heck reactions), materials science. nih.gov
Polydentate Ligands Stepwise functionalization of both the bromo and the aldehyde (after deprotection) positions to introduce multiple donor atoms.Formation of stable metal complexes for catalysis or sensing. mdpi.com
Pyridinophane Catalysts Incorporation into macrocyclic ligand frameworks. nih.govCatalysis of C-C coupling and other organic transformations. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Analysis: The proton NMR spectrum for 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine is predicted to show distinct signals corresponding to each unique hydrogen environment. The pyridine (B92270) ring protons will appear in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts and splitting patterns dictated by the electronic effects of the bromo and dioxolane substituents. The dioxolane group's protons will be observed further upfield.

Pyridine Protons: The three protons on the pyridine ring (at positions 3, 4, and 6) are expected to produce a complex splitting pattern due to spin-spin coupling. The proton at position 6 (H-6), adjacent to the nitrogen, is expected to be the most downfield.

Dioxolane Protons: The acetal (B89532) proton (CH on the dioxolane ring connected to the pyridine) would likely appear as a singlet. The four protons of the ethylene (B1197577) glycol fragment of the dioxolane ring (-OCH₂CH₂O-) are expected to present as a multiplet or two distinct multiplets.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon atom bonded to the bromine (C-2) would be significantly influenced by the halogen's electronegativity and would appear in a characteristic range.

Dioxolane Carbons: The acetal carbon (C-7) is expected to have a chemical shift around 100-110 ppm. The two equivalent carbons of the ethylene bridge (-OCH₂CH₂O-) will produce a single signal in the aliphatic region.

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H NMR Signal Predicted ¹³C NMR Signal
Pyridine Ring H-3 Doublet of doublets ~140 ppm
Pyridine Ring H-4 Doublet of doublebets ~122 ppm
Pyridine Ring H-6 Doublet ~151 ppm
Dioxolane CH Singlet ~102 ppm
Dioxolane CH₂CH₂ Multiplet ~65 ppm
Pyridine Ring C-2 - ~142 ppm (C-Br)

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (molecular formula C₈H₈BrNO₂), the molecular weight is 230.06 g/mol . guidechem.com The high-resolution mass spectrum would show the molecular ion peak (M⁺) at a monoisotopic mass of approximately 228.9738 Da. guidechem.com A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks of almost equal intensity: the M⁺ peak and an (M+2)⁺ peak.

Expected Fragmentation Pathways: Under electron ionization (EI), the molecule would likely fragment in predictable ways. Common fragmentation could include:

Loss of the bromo radical (•Br).

Cleavage of the dioxolane ring.

Loss of ethylene oxide (C₂H₄O) from the dioxolane moiety.

Key Mass Spectrometry Data

Parameter Value Source
Molecular Formula C₈H₈BrNO₂ -
Molecular Weight 230.061 g/mol guidechem.com
Monoisotopic Mass 228.97384 Da guidechem.com
Expected M⁺ Peak (⁷⁹Br) ~228.97 m/z -

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present. While a published spectrum for this compound is not available, the expected absorption bands can be predicted from its structure.

Expected IR Absorption Bands:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Pyridine Ring Stretches (C=C and C=N): Multiple sharp bands in the 1600-1400 cm⁻¹ region.

C-O-C Stretch (Acetal): Strong, characteristic bands in the 1200-1000 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region, typically 600-500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridine ring.

X-ray Crystallography for Precise Solid-State Structure Determination

Currently, there are no publicly available crystal structure data for this compound in crystallographic databases. If a suitable crystal could be grown, this technique would provide unambiguous proof of its structure and reveal details about its solid-state packing and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the compound from impurities and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of non-volatile compounds like this compound. Based on methods used for structurally similar compounds, a reverse-phase HPLC method would be appropriate. sielc.com

Stationary Phase: A C18 (octadecylsilyl) column is typically used.

Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Detection: UV detection would be effective due to the presence of the pyridine chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification. The sample is vaporized and passed through a column to separate components, which are then directly analyzed by a mass spectrometer. This provides both a retention time for purity assessment and a mass spectrum for identification.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine. These calculations can determine a wide range of molecular properties that are crucial for understanding its chemical behavior.

Detailed analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would likely show regions of negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the dioxolane ring, indicating their nucleophilic character and propensity to engage in electrophilic attacks or form hydrogen bonds. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the electron density in terms of localized bonds and lone pairs, offering insights into intramolecular interactions and charge delocalization. Theoretical calculations of properties like dipole moment, polarizability, and hyperpolarizability also contribute to a comprehensive understanding of the molecule's response to external electric fields.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule
Molecular Electrostatic PotentialNegative regions on N and O atomsPredicts sites for electrophilic attack

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar pyridine derivatives. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

The dioxolane ring in this compound is not planar and can adopt different conformations, such as the envelope and twist forms. MD simulations can reveal the relative energies of these conformers and the energy barriers for their interconversion. This conformational flexibility can be crucial for its binding to a target protein, as the molecule may need to adopt a specific shape to fit into a binding pocket. nih.gov

Furthermore, MD simulations can model the intermolecular interactions between this compound and its environment. In a solvent, these simulations can provide information about the solvation shell and the specific interactions (e.g., hydrogen bonds, van der Waals forces) with solvent molecules. In the context of drug design, MD simulations can be used to study the binding of the molecule to a protein target, providing insights into the stability of the ligand-protein complex and the key residues involved in the interaction. nih.gov

Mechanistic Insights from Computational Modeling of Reaction Pathways

For instance, in cross-coupling reactions, which are common for bromo-pyridines, computational modeling can help to elucidate the detailed steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net This understanding can aid in optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to improve the yield and selectivity of the desired product.

Theoretical calculations can also predict the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, the calculated charge distributions and frontier orbital densities can indicate which position on the pyridine ring is most susceptible to attack. Similarly, for nucleophilic substitution reactions, the calculations can help predict whether the bromine atom or another part of the molecule is more likely to be substituted.

In Silico Approaches for Structure-Activity Relationship (SAR) in Derived Compounds

In silico methods are invaluable for exploring the structure-activity relationships (SAR) of compounds derived from this compound. By computationally generating a library of derivatives with different substituents and modifications, it is possible to screen for compounds with desired properties, such as enhanced binding affinity to a biological target or improved pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. jchemlett.com These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards more promising candidates.

Molecular docking is another widely used in silico technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For derivatives of this compound, docking studies can be used to assess their potential to bind to a specific protein of interest. The docking scores and the analysis of the binding poses can provide valuable information about the key interactions that contribute to binding affinity and can help in designing derivatives with improved binding characteristics.

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Transformations

The development of new, efficient, and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine, future research will likely focus on moving beyond traditional cross-coupling reactions to more sustainable and atom-economical transformations. This includes the use of earth-abundant metal catalysts, such as iron or copper, to replace precious metals like palladium. Additionally, photoredox catalysis and electrochemical methods are emerging as powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions, reducing the need for harsh reagents and high temperatures. Research is also anticipated in the direct C-H functionalization of the pyridine (B92270) ring, which would bypass the need for pre-functionalized starting materials and shorten synthetic routes.

Exploration of Untapped Reactivity Profiles and Catalytic Systems

While the Suzuki and Sonogashira couplings of this compound are well-established, there remains significant potential to explore new reactivity patterns. Future investigations may delve into novel catalytic systems that can selectively activate the C-Br bond in the presence of other functional groups. This could involve the use of dual-catalytic systems to orchestrate tandem or domino reactions, where multiple transformations occur in a single pot. Furthermore, the development of enantioselective catalytic systems could open up new avenues for the synthesis of chiral molecules derived from this building block. The exploration of its reactivity in multicomponent reactions, where three or more reactants combine to form a complex product, is another promising area of research.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical manufacturing. Flow chemistry, where reactions are carried out in a continuously flowing stream, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to telescope reaction sequences. The use of this compound in automated systems, guided by machine learning algorithms, could accelerate the discovery and optimization of new reaction conditions and synthetic routes. This would be particularly valuable for the rapid generation of compound libraries for drug discovery and materials science applications.

Applications in Advanced Functional Materials and Nanotechnology

The unique electronic and structural features of the pyridine ring make this compound an attractive building block for the synthesis of advanced functional materials. Future research is expected to explore its incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The nitrogen atom in the pyridine ring can be used to coordinate with metal ions, making it a candidate for the construction of metal-organic frameworks (MOFs) and other porous materials with applications in gas storage and catalysis. In nanotechnology, this compound could be used to functionalize nanoparticles, quantum dots, and other nanomaterials, thereby tuning their properties for specific applications in imaging, diagnostics, and drug delivery.

Synergistic Approaches Combining Synthetic Chemistry with Biological and Materials Science Disciplines

The future of chemical research lies in interdisciplinary collaboration. For this compound, this means combining synthetic chemistry with biological and materials science to address complex challenges. In the realm of chemical biology, this compound could be used to synthesize novel probes and labels for studying biological processes in real-time. The development of new biocompatible reactions involving this building block could enable its use in bioconjugation and the modification of biomolecules. In materials science, a synergistic approach could involve using computational modeling to predict the properties of materials derived from this compound, followed by their synthesis and characterization. This iterative cycle of design, synthesis, and testing will be crucial for the development of next-generation materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine, and how can its regioselectivity be confirmed?

  • Methodological Answer : The compound is typically synthesized via bromination of a pyridine precursor bearing a 1,3-dioxolane-protected carbonyl group. For example, bromination of 5-(1,3-dioxolan-2-yl)pyridine with N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can yield the desired product . To confirm regioselectivity, use ¹H/¹³C NMR to verify substitution patterns: the bromine atom at the 2-position splits pyridine ring protons into distinct coupling patterns (e.g., H-6 as a doublet of doublets). X-ray crystallography is definitive for structural confirmation, as demonstrated in studies of analogous bromopyridines .

Q. How can researchers validate the purity and stability of this compound during storage?

  • Methodological Answer : Perform HPLC-MS to assess purity (>95% by area normalization) and monitor degradation products (e.g., hydrolysis of the dioxolane group under acidic/humid conditions). Stability tests under varying temperatures (4°C, 25°C) and inert atmospheres (argon) are recommended. For hygroscopic sensitivity, use Karl Fischer titration to quantify water content .

Advanced Research Questions

Q. What strategies optimize the coupling reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom’s electronic and steric profile influences catalytic efficiency. Use Pd(PPh₃)₄ or XPhos Pd G3 with potassium carbonate in a mixed solvent system (toluene/ethanol/water) to enhance oxidative addition . For steric hindrance near the dioxolane group, employ microwave-assisted heating (120°C, 30 min) to accelerate coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) and characterize products via HRMS to confirm aryl-aryl bond formation .

Q. How should researchers address contradictory crystallographic data for derivatives of this compound?

  • Methodological Answer : Contradictions in bond lengths/angles may arise from twinned crystals or disorder in the dioxolane moiety . Use SHELXL for refinement, applying restraints to the dioxolane group’s geometry (e.g., C–O bond lengths fixed at 1.43 Å). Compare R-factor convergence (target <5%) and validate with Hirshfeld surface analysis to resolve ambiguities .

Q. What experimental approaches resolve byproduct formation during deprotection of the 1,3-dioxolane group in downstream applications?

  • Methodological Answer : Acidic deprotection (e.g., HCl in THF/water) may generate carbonyl-containing byproducts. To minimize side reactions, use mild conditions (0.1 M HCl, 0°C, 2 h) and monitor via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹). For persistent issues, employ enzyme-mediated deprotection (lipases in buffered solutions) to selectively cleave the dioxolane without attacking the pyridine ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.